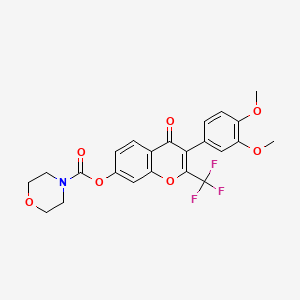
3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H20F3NO7 and its molecular weight is 479.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate, also known by its CAS number 307534-94-7, is a synthetic compound belonging to the chromenone class. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C23H15F3O7
- Molecular Weight : 460.36 g/mol
- CAS Number : 307534-94-7
- Structural Features : The compound features a chromenone core with a trifluoromethyl group and a morpholine moiety, contributing to its unique biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit the production of reactive oxygen species (ROS) in various cellular models. This activity is crucial for mitigating oxidative stress-related damage in cells.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by reducing markers of inflammation in vitro. It inhibits pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Properties
One of the most promising aspects of this compound is its anticancer activity. Studies have shown that it can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, it has been evaluated against breast cancer cell lines (MCF-7) and exhibited cytotoxic effects, indicating its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in oxidative stress and inflammation, including NADPH oxidase and cyclooxygenases (COX).
- Signal Transduction Modulation : It modulates signaling pathways related to inflammation and apoptosis, particularly affecting the NF-kB pathway.
- Interaction with Mitochondrial Pathways : The ability to induce apoptosis is linked to interactions with mitochondrial pathways and activation of caspases.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at varying concentrations, demonstrating its potential as an antioxidant agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Anti-inflammatory Effects
In vitro studies assessed the effect of the compound on TNF-alpha-induced inflammation in human fibroblasts. The results showed a dose-dependent decrease in IL-6 production.
| Dose (µM) | IL-6 Production (pg/mL) |
|---|---|
| 0 | 200 |
| 10 | 150 |
| 50 | 80 |
Study 3: Anticancer Activity
A cytotoxicity assay was conducted on MCF-7 breast cancer cells. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 70 |
| 50 | 40 |
Eigenschaften
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO7/c1-30-16-6-3-13(11-18(16)31-2)19-20(28)15-5-4-14(12-17(15)34-21(19)23(24,25)26)33-22(29)27-7-9-32-10-8-27/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJUNOQPBHXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













